molecular formula C11H11BrO B13979844 3-Bromo-6-methoxy-1,2-dihydronaphthalene CAS No. 521917-66-8

3-Bromo-6-methoxy-1,2-dihydronaphthalene

Cat. No.: B13979844
CAS No.: 521917-66-8
M. Wt: 239.11 g/mol
InChI Key: JJRLJTJZVTWBQX-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H11BrO It is a derivative of dihydronaphthalene, featuring a bromine atom at the 3-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-1,2-dihydronaphthalene typically involves the bromination of 6-methoxy-1,2-dihydronaphthalene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield 6-methoxy-1,2-dihydronaphthalene.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized forms.

    Reduction: 6-Methoxy-1,2-dihydronaphthalene.

Scientific Research Applications

3-Bromo-6-methoxy-1,2-dihydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-1,2-dihydronaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxynaphthalene: Similar structure but differs in the position of the bromine atom.

    3-Bromo-6-methoxy-2-methylbenzoic acid: Contains a carboxylic acid group instead of the dihydronaphthalene ring.

Uniqueness

3-Bromo-6-methoxy-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

521917-66-8

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

3-bromo-6-methoxy-1,2-dihydronaphthalene

InChI

InChI=1S/C11H11BrO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5-7H,2,4H2,1H3

InChI Key

JJRLJTJZVTWBQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC(=C2)Br)C=C1

Origin of Product

United States

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